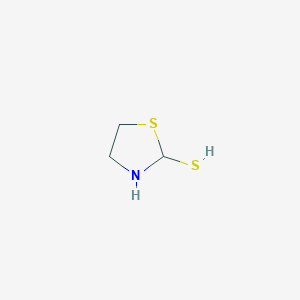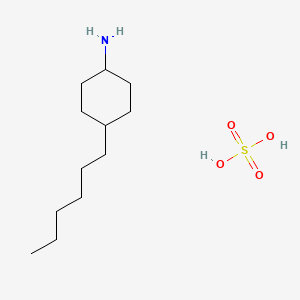
Silane, (1,1-dichloro-2-propenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dichloro-2-propenyl)trimethyl- is an organosilicon compound with the molecular formula C_6H_12Cl_2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (1,1-dichloro-2-propenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dichloro-2-propenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with 1,1-dichloro-2-propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dichloro-2-propenyl)trimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dichloro-2-propenyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the (1,1-dichloro-2-propenyl) group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (1,1-dichloro-2-propenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dichloro-2-propenyl)trimethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, making it useful in the formation of stable compounds. The (1,1-dichloro-2-propenyl) group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Another organosilicon compound with three methyl groups bonded to silicon.
Allyltrimethylsilane: Similar structure but with an allyl group instead of the (1,1-dichloro-2-propenyl) group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom bonded to silicon.
Uniqueness
Silane, (1,1-dichloro-2-propenyl)trimethyl- is unique due to the presence of the (1,1-dichloro-2-propenyl) group, which imparts distinct chemical reactivity and potential for further functionalization compared to other similar compounds.
Propriétés
Numéro CAS |
51522-98-6 |
|---|---|
Formule moléculaire |
C6H12Cl2Si |
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
1,1-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-5-6(7,8)9(2,3)4/h5H,1H2,2-4H3 |
Clé InChI |
SEMKEMJJIRKOMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C=C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
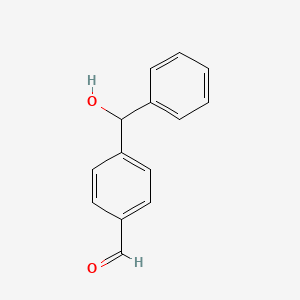
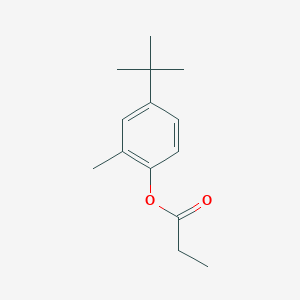

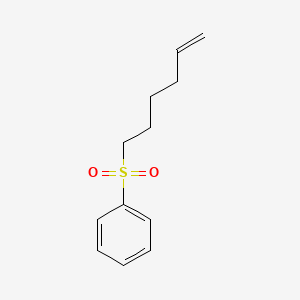
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
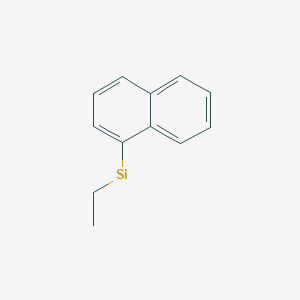
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
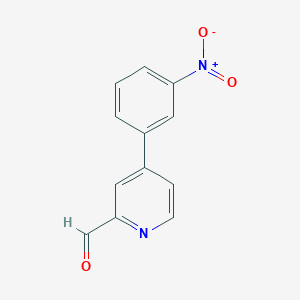

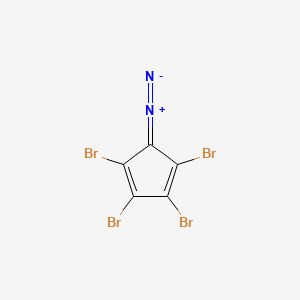
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
